molecular formula C14H22O3 B14632134 Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- CAS No. 54717-80-5

Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-

Cat. No.: B14632134
CAS No.: 54717-80-5
M. Wt: 238.32 g/mol
InChI Key: RGHAHCRVPZUAPH-GYSYKLTISA-N
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Description

Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, is a complex organic compound known for its unique bicyclic structure. This compound is characterized by the presence of a bicyclo[2.2.1]heptane ring system, which is a common motif in many natural products and synthetic compounds. The compound’s structure includes a butanoic acid esterified with a bicyclic alcohol, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, typically involves the esterification of butanoic acid with a bicyclic alcohol. One common method is the Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile to form the bicyclic structure. The reaction conditions often include the use of a Lewis acid catalyst to promote the cycloaddition and achieve high regioselectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions, followed by purification steps such as distillation or recrystallization to obtain the pure ester. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including antiviral and antibacterial activities.

    Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the bicyclic structure and the ester functional group. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-oxo-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel-, is unique due to its specific stereochemistry and the presence of the bicyclic ring system. This combination of features gives it distinct chemical and biological properties compared to other similar compounds .

Properties

CAS No.

54717-80-5

Molecular Formula

C14H22O3

Molecular Weight

238.32 g/mol

IUPAC Name

[(1R,2R,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 3-oxobutanoate

InChI

InChI=1S/C14H22O3/c1-9(15)7-12(16)17-11-8-10-5-6-14(11,4)13(10,2)3/h10-11H,5-8H2,1-4H3/t10-,11-,14+/m1/s1

InChI Key

RGHAHCRVPZUAPH-GYSYKLTISA-N

Isomeric SMILES

CC(=O)CC(=O)O[C@@H]1C[C@H]2CC[C@@]1(C2(C)C)C

Canonical SMILES

CC(=O)CC(=O)OC1CC2CCC1(C2(C)C)C

Origin of Product

United States

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